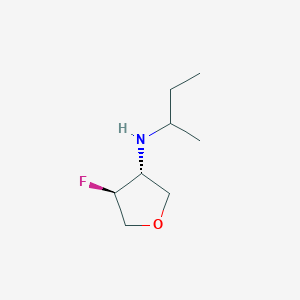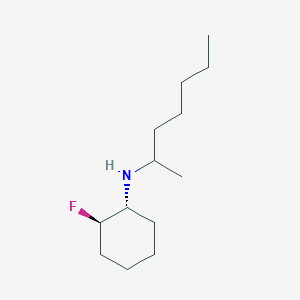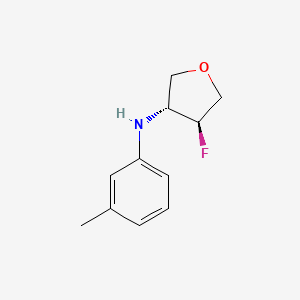
(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol
説明
The compound “(4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The specific synthesis process for this compound isn’t available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including functionalization of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives can have a variety of properties, influenced by factors such as stereochemistry and the nature of the substituents .科学的研究の応用
Antibacterial and Antifungal Applications
Pyrrolidine derivatives, including (4-(2-Chloro-4-methylphenyl)pyrrolidin-3-yl)methanol, have been shown to possess significant antibacterial and antifungal properties. These compounds can be used in the development of new antibiotics and antifungal agents, which are crucial in the fight against resistant strains of bacteria and fungi .
Anticancer Properties
Research indicates that certain pyrrolidine derivatives may exhibit anticancer activities. They can act as pharmacophore groups in the design of new anticancer drugs, targeting specific pathways involved in cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine derivatives makes them candidates for the development of new anti-inflammatory drugs. These compounds can help in treating various inflammatory conditions without the side effects associated with traditional anti-inflammatory medications .
Neuropharmacological Activities
Pyrrolidine derivatives have shown promise in neuropharmacology, with potential applications in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Antioxidant Capabilities
These compounds also exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. They can be used to develop supplements or drugs that help protect cells from damage caused by free radicals .
Enzyme Inhibition
Pyrrolidine derivatives have diverse enzyme inhibitory effects, which can be harnessed in the development of drugs targeting specific enzymes involved in disease processes .
Organ Protective Properties
Some pyrrolidine derivatives may offer organ protective benefits, which could be vital in developing treatments that minimize damage to organs during various medical conditions or treatments .
Anti-hyperglycemic Effects
Lastly, these compounds have shown anti-hyperglycemic activities, suggesting their use in managing diabetes by helping to regulate blood sugar levels .
作用機序
将来の方向性
特性
IUPAC Name |
[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-2-3-10(12(13)4-8)11-6-14-5-9(11)7-15/h2-4,9,11,14-15H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACWABOXZEMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)


![N-[(1-fluorocyclopentyl)methyl]cycloheptanamine](/img/structure/B1531849.png)
![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)

![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531858.png)
![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)